benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 380548-39-0
Cat. No.: VC5842107
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380548-39-0 |
|---|---|
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 376.416 |
| IUPAC Name | benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
| Standard InChI Key | YMELJCOROMBXHG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate has the molecular formula C21H20N4O3 and a molecular weight of 376.416 g/mol. Its IUPAC name reflects the connectivity of its heterocyclic system: the triazolo[1,5-a]pyrimidine core is substituted at position 7 with a 3-methoxyphenyl group, at position 5 with a methyl group, and at position 6 with a benzyl carboxylate ester.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 380548-39-0 |
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 376.416 g/mol |
| IUPAC Name | Benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylate |
The compound’s structure integrates a bicyclic triazolopyrimidine system, which confers rigidity and planar geometry, enhancing its ability to interact with biological targets such as enzymes or receptors. The 3-methoxyphenyl group contributes electron-donating effects, while the benzyl ester enhances lipophilicity, potentially improving membrane permeability.
Synthetic Methodologies
Reaction Pathways and Catalysts
The synthesis of benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate involves multistep reactions starting from simpler precursors like aminopyrimidines and benzyl chloroformate. A critical step is the cyclocondensation of intermediates to form the triazole ring.
Notably, 4,4'-trimethylenedipiperidine has been employed as a catalyst to facilitate this cyclization under mild conditions, reducing reaction times and improving yields. Ionic liquids have also been explored as green solvents, aligning with trends toward sustainable synthesis.
Optimization and Yield Considerations
Key parameters influencing synthesis efficiency include:
-
Temperature: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability.
-
Catalyst loading: 5–10 mol% of 4,4'-trimethylenedipiperidine achieves optimal turnover.
-
Solvent systems: Polar aprotic solvents like DMF or ionic liquids enhance solubility of intermediates.
Comparative studies with analogous triazolopyrimidines, such as 4H,5H,6H,7H- triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695706-26-3), reveal that electron-withdrawing substituents at position 6 require harsher conditions, whereas benzyl esters allow milder protocols .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
Preliminary in vitro studies suggest that this compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. At 10 µM concentration, it reduces prostaglandin E2 (PGE2) production by 62% in murine macrophages, comparable to reference drugs like celecoxib.
Enzyme Inhibition Profiling
The triazolopyrimidine core likely acts as a competitive inhibitor by mimicking the planar transition states of enzymatic reactions. Docking simulations with COX-2 (PDB ID: 5IKT) show hydrogen bonding between the methoxy group and Arg120, while the benzyl ester occupies a hydrophobic pocket near Tyr385.
Table 2: Enzymatic Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| COX-2 | 1.8 ± 0.2 | Celecoxib | 0.04 ± 0.01 |
| 5-LOX | 4.1 ± 0.3 | Zileuton | 2.3 ± 0.1 |
Future Directions and Challenges
Preclinical Development Needs
While in vitro data are promising, in vivo pharmacokinetic studies are required to assess oral bioavailability and half-life. Modifications such as replacing the benzyl ester with a prodrug moiety (e.g., tert-butyl ester) could enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume